molecular formula C22H34N2O3 B11367148 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11367148
M. Wt: 374.5 g/mol
InChI Key: SHOIVBYHLIYMCI-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a morpholine ring, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate halogenated compound (e.g., bromoethane) under basic conditions to form the phenoxy intermediate.

    Cyclohexylamine Derivative Formation: The next step involves the reaction of cyclohexylamine with formaldehyde and morpholine to form the cyclohexylamine derivative.

    Amide Bond Formation: Finally, the phenoxy intermediate is reacted with the cyclohexylamine derivative in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and cyclohexyl groups.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used but may include ethers or other substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions, particularly those involving morpholine and phenoxy groups. It can also be used in the development of new pharmaceuticals.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-{[1-(piperidin-4-yl)cyclohexyl]methyl}propanamide
  • 2-(2,3-dimethylphenoxy)-N-{[1-(pyrrolidin-4-yl)cyclohexyl]methyl}propanamide
  • 2-(2,3-dimethylphenoxy)-N-{[1-(azepan-4-yl)cyclohexyl]methyl}propanamide

Uniqueness

Compared to similar compounds, 2-(2,3-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to the presence of the morpholine ring, which can enhance its solubility and binding properties. This makes it particularly valuable in applications where these characteristics are crucial.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C22H34N2O3/c1-17-8-7-9-20(18(17)2)27-19(3)21(25)23-16-22(10-5-4-6-11-22)24-12-14-26-15-13-24/h7-9,19H,4-6,10-16H2,1-3H3,(H,23,25)

InChI Key

SHOIVBYHLIYMCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC2(CCCCC2)N3CCOCC3)C

Origin of Product

United States

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